

History of propionic acid discovery and synthesis

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Compound of Interest

Compound Name: *Propionic acid*

CAS No.: *79-09-4*

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Technical Monograph: Propionic Acid

From "First Fat" to Pharmaceutical Backbone: A Century of Synthesis and Application

Part 1: Executive Summary & Historical Genesis

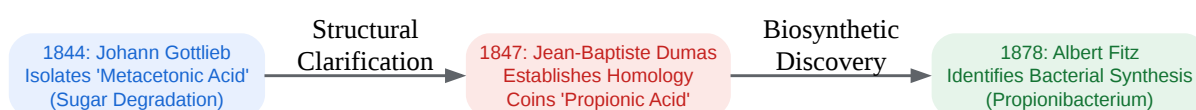
Propionic acid (PA) (

) serves as a fundamental chemical bridge between the two-carbon acetate and the four-carbon butyrate, a position that earned it the name pro-pion ("first fat").^[1] While historically valued as a fungistatic agent in food preservation (calcium propionate), its contemporary significance lies in its role as a C3 building block for high-value active pharmaceutical ingredients (APIs), particularly the 2-aryl**propionic acid** class of NSAIDs (the "profens").

The Discovery Timeline

The elucidation of **propionic acid** was not a singular event but a convergence of independent discoveries, eventually unified by structural theory.

- 1844 (The Isolation): Johann Gottlieb, working in Vienna, isolated an acidic compound from the degradation products of sugar by potash. He termed this metacetic acid (meta-acetone), failing to recognize it as a distinct fatty acid homolog.
- 1847 (The Unification): Jean-Baptiste Dumas, the French chemist, synthesized the same compound via the hydrolysis of ethyl cyanide. He recognized its homologous nature to acetic and butyric acids, coining the term "**propionic acid**" to designate it as the first in the series to exhibit fatty (lipophilic) properties.



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Figure 1: Timeline of **Propionic Acid** elucidation.

Part 2: Biosynthetic Pathways (The Wood-Werkman Cycle)[3]

While petrochemical routes dominate industrial tonnage, the biological production of PA via *Propionibacterium* species (e.g., *P. freudenreichii*) remains the gold standard for understanding anaerobic carbon conservation. This pathway utilizes the Wood-Werkman cycle, a unique mechanism that fixes

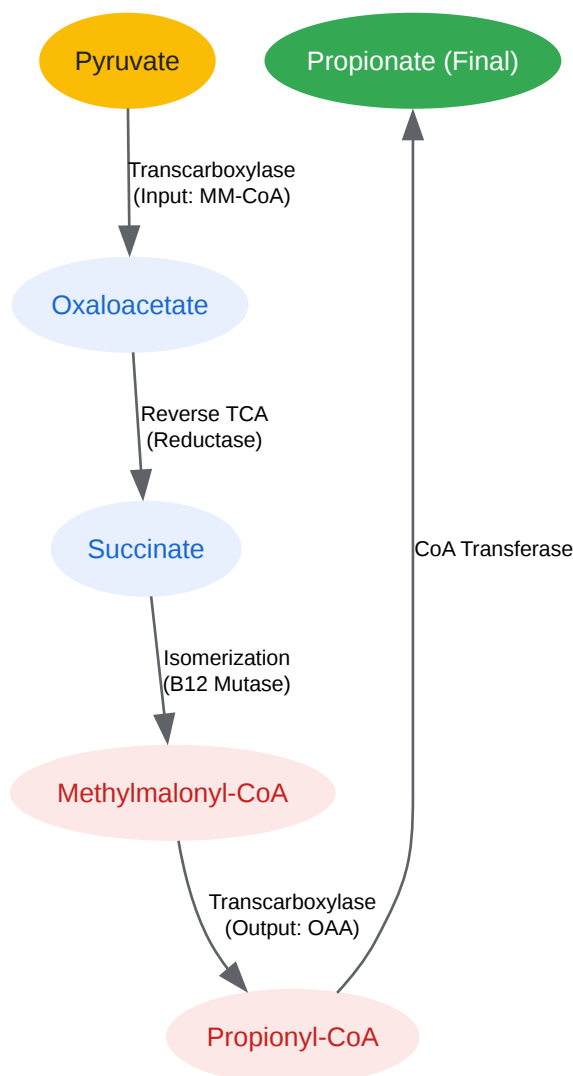
(transcarboxylation) to preserve energy during the fermentation of lactate or glucose.

Mechanism of Action

Unlike simple fermentation, this cycle involves a "randomizing" step where the carbon backbone of pyruvate is rearranged.

- Transcarboxylation: Methylmalonyl-CoA carboxyltransferase transfers a carboxyl group from methylmalonyl-CoA to pyruvate, forming oxaloacetate (OAA) and propionyl-CoA.[2] Crucially, this does not consume free ATP.

- Reduction: OAA is reduced to malate, then fumarate, and finally succinate via the reverse TCA cycle enzymes.
- Isomerization: Succinyl-CoA is converted to methylmalonyl-CoA via a -dependent mutase.[3]



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Figure 2: The Wood-Werkman Cycle. Note the recycling of the carboxyl group.

Part 3: Industrial Chemical Synthesis[6]

Modern demand (approx. 450 kilotons/year) cannot be met by fermentation. Two dominant chemical pathways exist: the Reppe Carbonylation and the Liquid Phase Oxidation (LPO) of propionaldehyde.

1. Reppe Carbonylation (BASF Process)

Developed by Walter Reppe, this process represents a classic example of homogenous catalysis using ethylene.

- Reaction:
- Catalyst: Historically Nickel Carbonyl
 - . Modern variants use Palladium (Pd) or Rhodium (Rh) to mitigate toxicity.
- Conditions: High pressure (100–300 bar) and temperature (250–320°C).
- Safety Note:
 - is volatile and extremely toxic (LC50 ~3 ppm). Engineering controls must ensure zero fugitive emissions.

2. Liquid Phase Oxidation (LPO)

This is the current dominant route, integrated with hydroformylation plants.

- Step 1 (Hydroformylation): Ethylene +
Propionaldehyde (Cat: Rh/PPh₃).
- Step 2 (Oxidation): Propionaldehyde +
Propionic Acid.^{[4][5]}
- Advantage: Milder conditions (<100°C, <10 bar) and higher selectivity (>95%).

Table 1: Comparative Analysis of Industrial Synthesis Routes

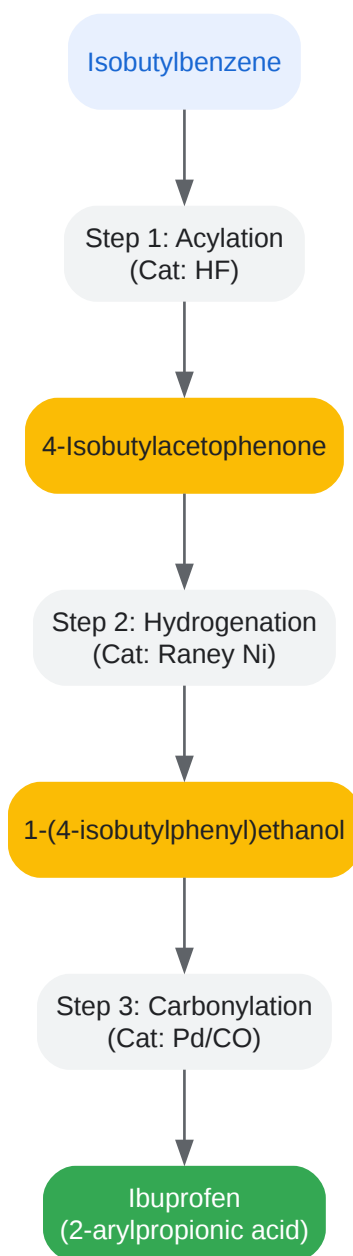
Feature	Reppe Carbonylation	LPO (Oxidation)	Fermentation
Feedstock	Ethylene, CO, Steam	Ethylene, Syngas, Air	Biomass (Lactate/Glucose)
Catalyst	Ni, Pd, or Rh complex	Co or Mn salts	<i>P. freudenreichii</i> enzymes
Pressure	High (100–300 bar)	Low (<10 bar)	Atmospheric
Selectivity	High (>90%)	Very High (>98%)	Moderate (mixed acids)
Primary Risk	Catalyst Toxicity ()	Peroxide formation	Product inhibition

Part 4: Pharmaceutical Application (The "Profens")

The most sophisticated application of **propionic acid** chemistry is the synthesis of 2-aryl**propionic acid** NSAIDs (Ibuprofen, Naproxen). The evolution of Ibuprofen synthesis illustrates a shift from "brute force" chemistry to "Green Chemistry."

The Evolution: Boots vs. BHC Process

- The Boots Process (1960s): A 6-step synthesis with poor atom economy (<40%). The majority of the starting material mass was lost as waste (unwanted salts).
- The BHC Process (1990s): Developed by Boots-Hoechst-Celanese. A 3-step catalytic cycle with ~77% atom economy (99% if acetic acid is recovered).
 - Acylation: Isobutylbenzene + Acetic Anhydride (catalyst).
 - Hydrogenation: Reduction of ketone to alcohol (Raney Nickel).
 - Carbonylation: Alcohol + CO
Ibuprofen (Pd catalyst).



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Figure 3: The BHC "Green" Synthesis of Ibuprofen.

Part 5: Experimental Protocol

Subject: Reactive Extraction of **Propionic Acid** from Fermentation Broth Context:
Fermentation yields are often limited by "end-product inhibition" (acidification kills the bacteria). This protocol describes an in-situ removal method using a reactive solvent (TBP) to maintain productivity.

Reagents:

- Fermentation broth (simulated or active *P. acidipropionici* culture).
- Extractant: Tri-n-butyl phosphate (TBP) [CAS: 126-73-8].
- Diluent: 1-Decanol or Alsi oil (Green alternative).

Methodology:

- Preparation: Prepare a solvent phase containing 20% (v/v) TBP in 1-Decanol.
- Contacting: In a separating funnel or continuous contactor, mix the cell-free fermentation broth (pH adjusted to 4.8, below pKa of 4.87 to ensure PA is protonated) with the solvent phase at a 1:1 ratio.
 - Mechanism:^{[6][7][8][9][10][11][12]} TBP forms a hydrogen-bonded complex with the undissociated acid ().
- Equilibration: Agitate at 150 RPM for 30 minutes at 25°C.
- Separation: Allow phases to settle (approx. 15 mins). The organic phase (top) now contains the **Propionic Acid**-TBP complex.
- Stripping: Back-extract the organic phase with 0.1M NaOH to recover the propionate salt and regenerate the TBP solvent.

Validation: Calculate the Distribution Coefficient (

) using HPLC analysis of the aqueous phase before and after extraction.

.A

indicates successful reactive extraction.

References

- Gottlieb, J. (1844).[1][13] Untersuchung der Metacetonsäure. Justus Liebigs Annalen der Chemie.
- Dumas, J.B. (1847).[13] Sur la composition de l'acide propionique. Comptes Rendus.
- Playne, M. J. (1985). Propionic and butyric acids. In Comprehensive Biotechnology (Vol. 3). Pergamon Press.
- BASF SE. (2024).[5] **Propionic Acid** Production Technologies. BASF Technical Data Sheets.
- Elvers, B. (2011). **Propionic Acid** and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.[4][5]
- Cann, M. C., & Connelly, M. E. (2000). Real-World Cases in Green Chemistry: The BHC Company Synthesis of Ibuprofen. American Chemical Society.
- Keshav, A., et al. (2009). Reactive extraction of **propionic acid** using tri-n-butyl phosphate. Journal of Chemical & Engineering Data.

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Sources

- [1. Propionic Acid: Method of Production, Current State and Perspectives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Microaerobic metabolism of lactate and propionate enhances vitamin B12 production in Propionibacterium freudenreichii - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Sustainable Production of Propionic acid and Derivatives on Industrial Scale - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [6. youtube.com \[youtube.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. safrole.com \[safrole.com\]](#)
- [9. A Pan-Genome Guided Metabolic Network Reconstruction of Five Propionibacterium Species Reveals Extensive Metabolic Diversity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. propionic acid, 79-09-4 \[thegoodscentcompany.com\]](#)
- [11. d-nb.info \[d-nb.info\]](#)
- [12. Ibuprofen Synthesis | Synaptic | Central College \[central.edu\]](#)
- [13. Propionic acid – metabolite – biocrates life sciences gmbh \[biocrates.com\]](#)
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